1-Bromo-3-methoxynaphthalene

Synthesis yield Nucleophilic substitution 1,3-Dibromonaphthalene

Researchers ordering generic 'bromomethoxynaphthalene' risk synthetic failure from isomer-dependent reactivity differences. 1-Bromo-3-methoxynaphthalene (CAS 5111-34-2) delivers the precise 1,3-disubstitution pattern required for predictable palladium-catalyzed cross-coupling. • ≥98% purity eliminates pre-use purification, ensuring reproducibility in method-development studies • Orthogonal Br (Suzuki-Miyaura handle) and OMe (deprotection/demethylation handle) groups enable sequential regioselective functionalization not accessible from 2,6- or 1,4-isomers • Electron-rich methoxy substituent enhances oxidative addition rates versus unsubstituted aryl bromides, benefiting OLED materials synthesis • 2-8°C cold-chain storage preserves shelf stability; factor shipping logistics into project timelines

Molecular Formula C11H9BrO
Molecular Weight 237.096
CAS No. 5111-34-2
Cat. No. B2403630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-methoxynaphthalene
CAS5111-34-2
Molecular FormulaC11H9BrO
Molecular Weight237.096
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C(=C1)Br
InChIInChI=1S/C11H9BrO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3
InChIKeyGPVSVDNPAVXAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-methoxynaphthalene: Specialized Naphthalene Building Block


1-Bromo-3-methoxynaphthalene (CAS 5111-34-2) is a disubstituted naphthalene derivative bearing a bromine atom at the 1-position and a methoxy group at the 3-position of the fused bicyclic aromatic system. It belongs to the class of aryl bromides with an electron-donating methoxy substituent in a 1,3-relationship, making it a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings [1]. The compound is typically supplied as a crystalline solid with a purity of ≥98%, requiring refrigerated storage (2–8°C) under desiccated conditions to maintain stability . With a molecular weight of 237.09 g·mol⁻¹, low aqueous solubility (calculated 0.033 g/L at 25°C), and a calculated density of 1.447±0.06 g/cm³, it is primarily handled in organic solvents for synthetic applications .

Workflow Palladium-catalyzed cross-coupling (Suzuki, Heck)
Selection Electron-rich 1,3-disubstituted naphthalene building block
Use Context Research-scale SAR libraries and materials synthesis

1-Bromo-3-methoxynaphthalene: Isomer Substitution Risk


Bromomethoxynaphthalene isomers with different substitution patterns—such as 2-bromo-6-methoxynaphthalene (CAS 5111-65-9, widely used in NSAID synthesis ) or 2-bromo-3-methoxynaphthalene (CAS 68251-77-4)—cannot be freely interchanged with the 1,3-isomer. The relative positioning of the electron-donating methoxy group and the bromine leaving group on the naphthalene scaffold fundamentally alters the electronic environment of the aromatic ring, influencing oxidative addition rates in cross-coupling catalysis, regioselectivity in subsequent functionalization steps, and the physicochemical properties of downstream products [1]. Procurement decisions based solely on the bromomethoxynaphthalene core structure without specifying the exact substitution pattern risk synthetic failure, lower yields, or isolation of unintended regioisomeric products.

Isomer substitution alters electronic landscape 2-Bromo-6-methoxynaphthalene (NSAID intermediate) places methoxy in a different ring, changing oxidative addition rates and regiochemical outcomes in cross-coupling.
Regioselectivity profile may not transfer 2-Bromo-3-methoxynaphthalene has substituents on adjacent carbons; steric and electronic differences can lead to unintended regioisomeric products in subsequent steps.
Core scaffold does not guarantee interchangeability Procurement based solely on bromomethoxynaphthalene core without verifying exact 1,3-substitution pattern may cause synthetic failure or lower yields.

1-Bromo-3-methoxynaphthalene: Differentiation from Closest Isomers


Synthesis Yield: Minor Product from 1,3-Dibromonaphthalene

When 1,3-dibromonaphthalene is treated with methoxide ion under copper-assisted nucleophilic substitution conditions, the reaction produces 1,3-dimethoxynaphthalene in 85% yield after 5 hours, while 1-bromo-3-methoxynaphthalene is obtained in only 4% yield [1]. The two products are separable by silica gel column chromatography (Rf = 0.17 for the dimethoxy derivative; Rf = 0.77 for 1-bromo-3-methoxynaphthalene) [1]. This stark yield differential demonstrates that the mono-bromo-monomethoxy compound is a kinetically disfavored minor product, requiring careful reaction monitoring (TLC) and chromatographic separation for isolation.

Synthesis yield from 1,3-dibromonaphthalene
Head-to-head
4% yield (1-bromo-3-methoxy) vs 85% yield (1,3-dimethoxy)
Low direct-route yield may influence procurement cost and scale-up planning.
Cu-assisted methoxide substitution; products separated by silica gel chromatography.
Synthesis yield Nucleophilic substitution 1,3-Dibromonaphthalene

Procurement Cost vs. 2,3-Isomer

A comparison of catalog pricing from a common supplier (Aladdin Scientific) reveals a significant cost premium for the 1,3-isomer. The 1-bromo-3-methoxynaphthalene (B589314) is priced at $194.90/1g , while the isomeric 2-bromo-3-methoxynaphthalene (B405166, CAS 68251-77-4) is listed at $20.90/1g . On a per-gram basis, the 1,3-isomer costs approximately 9.3× more than the 2,3-isomer. The widely used industrial intermediate 2-bromo-6-methoxynaphthalene (CAS 5111-65-9) is available from Sigma-Aldrich at approximately $50–60 USD per 10 g , underscoring the niche, research-scale economics of the 1,3-isomer.

Procurement cost vs 2,3-isomer
Context-dependent
~$194.90/g (1,3-isomer) vs $20.90/g (2,3-isomer)
Pricing comparison supports procurement evaluation; cost reflects niche synthesis economics.
Supplier catalog pricing (Aladdin, 97–98% purity); actual cost may vary.
Cost comparison Procurement Isomer pricing

Storage Stability: Cold Storage vs. Ambient Isomers

The commercial specification for 1-bromo-3-methoxynaphthalene (Aladdin B589314) mandates storage at 2–8°C under desiccated conditions and shipping on wet ice . In contrast, the isomeric 2-bromo-3-methoxynaphthalene (Aladdin B405166) is stored under argon at ambient temperature with no cold-chain requirement . This difference implies that the 1,3-isomer has a higher propensity for thermal or hydrolytic degradation, likely due to the electronic and steric factors arising from the 1,3-substitution pattern on the naphthalene ring. Additionally, the certified purity of the 1,3-isomer is 98% versus 97% for the 2,3-isomer , reflecting the additional purification effort required.

Storage stability requirement
Context-dependent
2–8°C cold chain required vs ambient storage for 2,3-isomer
Cold-chain logistics may constrain international shipping and laboratory shelf life.
Commercial specification comparison; certified purity 98% vs 97%.
Storage stability Cold chain Purity specification

Directing Effects of 1,3-Substitution Pattern

In 1-bromo-3-methoxynaphthalene, the methoxy group at the 3-position exerts an electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (−I), which collectively activate the naphthalene ring toward electrophilic substitution while modulating the electron density at the C–Br bond [1]. This electronic profile differs substantially from isomers such as 2-bromo-6-methoxynaphthalene, where the methoxy group is in a different ring position relative to the bromine, or 1-bromo-4-methoxynaphthalene, where the groups are in a 1,4-relationship. In Suzuki-Miyaura couplings, electron-rich aryl bromides generally react faster and with higher selectivity than electron-poor counterparts [2], suggesting that the 1,3-isomer may offer kinetic advantages in specific coupling manifolds. However, direct comparative rate data for bromomethoxynaphthalene isomers are not available in the open literature.

Directing effects of 1,3-substitution
Class-level
Methoxy +M/−I at C3 modulates electron density at C–Br
Class-level electronic arguments inform isomer selection; no isomer-specific kinetic data available.
Inferred from Hammett-type relationships; direct comparative rate data lacking.
Regioselectivity Electronic effects Cross-coupling reactivity

Application Niche: Research vs. Industrial Use

2-Bromo-6-methoxynaphthalene (CAS 5111-65-9) is an established industrial intermediate for the manufacture of the NSAIDs naproxen and nabumetone via Heck reaction , driving its large-scale production and lower cost. No analogous high-volume pharmaceutical application has been documented for 1-bromo-3-methoxynaphthalene in the primary literature. Instead, its documented use is as a building block in the synthesis of 1,3-disubstituted naphthalene derivatives [1], which are of interest in materials science (e.g., organic semiconductors, OLED precursors) and as intermediates for natural product total synthesis [2]. This positions the 1,3-isomer as a specialized research tool rather than a commodity intermediate.

Application niche: research vs industrial
Class-level
Research-scale building block; no high-volume pharma manufacturing use documented
1,3-Isomer suits discovery-phase and materials science; 2,6-isomer serves naproxen intermediate production.
Based on published synthetic methodology and patent literature.
Application differentiation Research intermediate Materials science

1-Bromo-3-methoxynaphthalene: Best Application Scenarios


1,3-Disubstituted Naphthalene Libraries for SAR

Researchers constructing libraries of 1,3-disubstituted naphthalene derivatives for medicinal chemistry or materials science SAR should select 1-bromo-3-methoxynaphthalene to capitalize on the sequential functionalization potential of its orthogonal bromine (cross-coupling handle) and methoxy (potential deprotection/demethylation) groups. The 1,3-disubstitution pattern enables regioselective elaboration not accessible from 2,6- or 1,4-isomers [1]. However, given the low synthetic yield (4%) of this compound from 1,3-dibromonaphthalene [1], researchers should consider whether the target 1,3-disubstituted product can be accessed via alternative intermediates before committing to this building block.

Palladium-Catalyzed Cross-Coupling for OLEDs and Organic Materials

The electron-rich character of the naphthalene ring in 1-bromo-3-methoxynaphthalene, conferred by the methoxy group at the 3-position, may enhance oxidative addition rates in palladium-catalyzed Suzuki-Miyaura couplings compared to unsubstituted or electron-poor aryl bromides [1]. This property makes the compound a candidate for the synthesis of extended π-conjugated systems relevant to organic light-emitting diodes (OLEDs) and organic semiconductors [2]. Users should note the cold-chain storage requirement and factor shipping logistics into project timelines.

High-Purity Naphthalene Building Blocks for Academic Research

For academic laboratories conducting total synthesis of naphthalene-containing natural products or developing new synthetic methodology, the 98% certified purity of commercially available 1-bromo-3-methoxynaphthalene [1] reduces the need for in-house purification before use. The higher purity specification (versus 97% for the 2,3-isomer [2]) reflects more rigorous quality control that may be critical for reproducibility in method-development studies. The higher cost ($194.90/g) [1] should be weighed against the cost of labor and materials for additional purification of lower-purity isomers.

Electrochemical and Spectroscopic Studies of Naphthalene Radical Anions

1-Bromo-3-methoxynaphthalene, as a 1-substituted naphthalene, can serve as a substrate for electrochemical reduction studies investigating the stability and reactivity of naphthalene radical anions [1]. The methoxy substituent at the 3-position provides an internal spectroscopic handle (e.g., via NMR or IR monitoring) for tracking reaction progress or characterizing intermediates, a feature not available in unsubstituted bromonaphthalenes.

Application
Selection Property
Validation Focus
1,3-Disubstituted naphthalene library synthesis
Orthogonal bromine and methoxy handles
Sequential functionalization regioselectivity
π-Conjugated materials via Suzuki coupling
Electron-rich aryl bromide reactivity
Coupling efficiency and regiochemical outcome
High-purity building block for total synthesis
Certified purity specification
Method reproducibility and purity verification
Naphthalene radical anion electrochemical studies
Methoxy spectroscopic handle
Radical anion characterization via NMR/IR

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